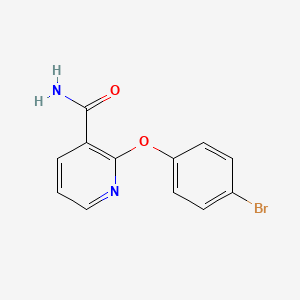
2-(4-Bromophenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)nicotinamide is an organic compound with the molecular formula C12H9BrN2O2 It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)nicotinamide typically involves the reaction of 4-bromophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)nicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nicotinamide moiety can participate in redox reactions, although specific examples involving this compound are limited.
Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed: The major products depend on the specific reaction. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenoxy)nicotinamide has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.
Materials Science: The compound can be used in the design of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Biological Studies: Its derivatives have shown antibacterial and antifungal activities, making it a candidate for further biological evaluation.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)nicotinamide is not fully elucidated. it is believed to interact with nicotinamide-related pathways, potentially influencing cellular redox states and enzyme activities. The bromophenoxy group may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)nicotinamide: Contains a fluorine atom in place of bromine.
2-(4-Methylphenoxy)nicotinamide: Features a methyl group instead of bromine.
Uniqueness: 2-(4-Bromophenoxy)nicotinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents in chemical reactions .
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-(4-bromophenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) |
InChI Key |
HHCXLTODXIVUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
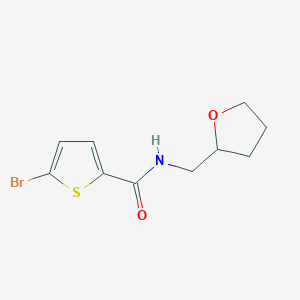
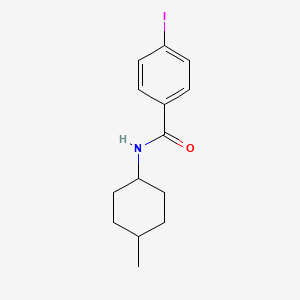
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
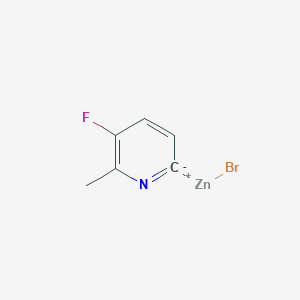
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)
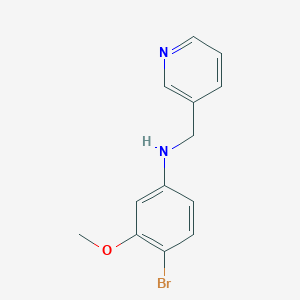
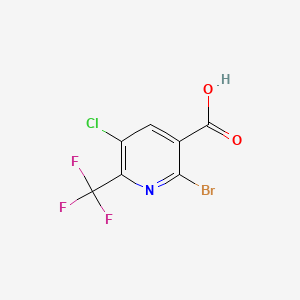
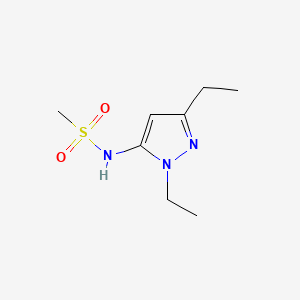
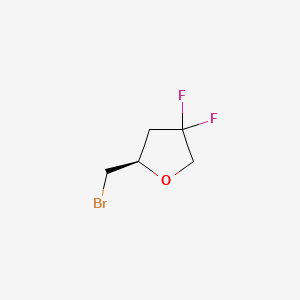
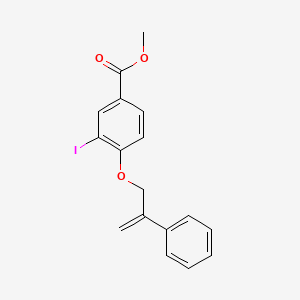
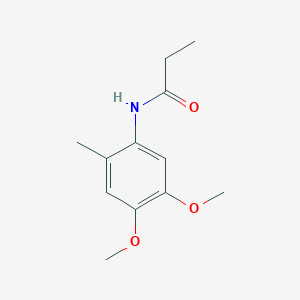
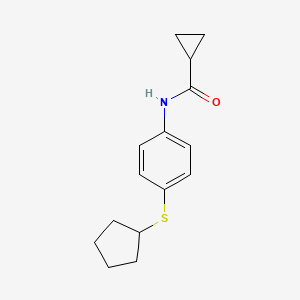
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
